molecular formula C7H5BClF3O3 B1492910 2-Chloro-6-(trifluoromethoxy)phenylboronic acid CAS No. 2036084-49-6

2-Chloro-6-(trifluoromethoxy)phenylboronic acid

Cat. No.: B1492910
CAS No.: 2036084-49-6
M. Wt: 240.37 g/mol
InChI Key: WUZKMKCNEQHESS-UHFFFAOYSA-N
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Description

2-Chloro-6-(trifluoromethoxy)phenylboronic acid (CAS 2036084-49-6) is an organoboron compound with the molecular formula C7H5BClF3O3 and a molecular weight of 240.37 g/mol . This chemical serves as a valuable synthetic intermediate, particularly in Suzuki-Miyaura cross-coupling reactions, where its boronic acid functional group enables efficient carbon-carbon bond formation with various organic halides to create complex biaryl structures . The simultaneous presence of both chloro and trifluoromethoxy substituents on the aromatic ring makes this compound a versatile building block in pharmaceutical research and the development of agrochemicals, where the trifluoromethoxy group is known to enhance metabolic stability, membrane permeability, and overall bioavailability . Researchers utilize this boronic acid in the exploration of new active compounds, including kinase inhibitors and other small molecule therapeutics, where the specific stereoelectronic properties of the substituents can be critical for target engagement . The compound requires proper storage at low temperatures (-20°C) under an inert atmosphere to maintain stability and purity over time . This product is intended for research and development applications only and is not classified as a drug, food additive, or household chemical. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

[2-chloro-6-(trifluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BClF3O3/c9-4-2-1-3-5(6(4)8(13)14)15-7(10,11)12/h1-3,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZKMKCNEQHESS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=C1Cl)OC(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BClF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a sequence of:

  • Introduction of the trifluoromethoxy group onto an aromatic precursor.
  • Selective chlorination at the 2-position of the aromatic ring.
  • Installation of the boronic acid moiety at the appropriate position.

This sequence ensures regioselectivity and functional group compatibility.

Preparation of the Trifluoromethoxy-Substituted Intermediate

A key step involves the introduction of the trifluoromethoxy (-OCF3) group. According to research on trifluoromethoxypyrazines and related aromatic systems, the trifluoromethoxy group can be introduced via halogenated intermediates followed by nucleophilic substitution or fluorination reactions:

  • A chlorinated aromatic precursor is reacted with fluorinating agents such as potassium fluoride (KF) in the presence of aqueous buffer solutions to replace trichloromethoxy groups with trifluoromethoxy groups.
  • The reaction is typically conducted in a biphasic system (organic solvent and aqueous phase) with vigorous stirring and filtration steps to isolate the product.
  • Typical temperatures range from ambient to 150–160 °C for efficient conversion.

This method is adapted from procedures for 2-chloro-5-trifluoromethoxypyrazine synthesis, which shares mechanistic similarities with phenyl derivatives.

Selective Chlorination of the Aromatic Ring

Selective chlorination at the 2-position is achieved through reaction with chlorinating agents such as:

  • Phenylphosphonic dichloride
  • Phosphoryl chloride (POCl3)
  • Thionyl chloride (SOCl2)

The chlorination step is performed under controlled temperatures (110–140 °C) to ensure regioselectivity and avoid over-chlorination. For example, methyl esters of hydroxy-substituted aromatic acids are chlorinated at 120–130 °C with 1.5 to 2.5 equivalents of chlorinating agent. The reaction time ranges from 3 to 5 hours, followed by work-up involving aqueous buffer extraction and organic solvent purification.

Formation of the Boronic Acid Moiety

The boronic acid group is introduced via:

  • Lithiation of the chlorinated trifluoromethoxy-substituted aromatic compound followed by quenching with trialkyl borates.
  • Alternatively, Suzuki–Miyaura coupling of a halogenated trifluoromethoxy-substituted aromatic with bis(pinacolato)diboron or related boron reagents, followed by hydrolysis to the boronic acid.

Suzuki coupling conditions typically involve palladium catalysts such as Pd(dppf)Cl2, bases like potassium carbonate, and solvents such as dioxane/water mixtures under reflux or microwave irradiation. The reaction tolerates various substituents but may be sensitive to steric hindrance near the coupling site.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Reaction Time Yield (%) Notes
Chlorination Phenylphosphonic dichloride (2 equiv) 120–130 3–5 h High Methyl ester intermediate; controlled addition
Trifluoromethoxylation KF, K2CO3 aqueous buffer, CH2Cl2 solvent 145–160 5–6 h Moderate Biphasic system; filtration and drying required
Boronic acid formation Pd(dppf)Cl2, K2CO3, dioxane/H2O Reflux (~88) 0.13 h (8 min MW) 70–80 Suzuki coupling with 2-chlorophenylboronic acid analogues
Hydrolysis to boronic acid Acidic aqueous workup Ambient 1–2 h Quantitative Converts boronate esters to boronic acid

Detailed Research Findings

  • The chlorination of hydroxy-substituted aromatic esters to the corresponding chloro derivatives proceeds efficiently with phenylphosphonic dichloride at 130 °C, yielding methyl 2-chloro-6-substituted isonicotinates as intermediates.
  • The trifluoromethoxy group installation via nucleophilic fluorination of trichloromethoxy intermediates has been demonstrated with high selectivity and scalability, using KF and aqueous buffer systems at elevated temperatures (up to 160 °C).
  • Suzuki–Miyaura coupling of 2-chlorophenylboronic acid derivatives with heteroaromatic halides under palladium catalysis is well-established, with catalyst loadings as low as 1.25 mol % and short reaction times under microwave irradiation, affording high yields of coupled products.
  • Steric hindrance at the 6-position (such as methoxy or chloro substituents) can negatively affect coupling efficiency, necessitating optimization of catalyst and conditions.

Summary Table of Preparation Steps for 2-Chloro-6-(trifluoromethoxy)phenylboronic Acid

Step No. Transformation Key Reagents/Conditions Outcome/Notes
1 Aromatic hydroxyl to chloro substitution Phenylphosphonic dichloride, 120–130 °C 2-Chloro intermediate formation
2 Trichloromethoxy to trifluoromethoxy KF, K2CO3 aqueous buffer, CH2Cl2, 145–160 °C Trifluoromethoxy substitution
3 Installation of boronic acid group Pd catalyst, base, boron reagent, dioxane/H2O Suzuki coupling or lithiation-borylation
4 Hydrolysis to boronic acid Acidic aqueous workup Final boronic acid product

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-(trifluoromethoxy)phenylboronic acid can undergo various chemical reactions, including:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: The chloro group can be reduced to form a corresponding amine or alcohol.

  • Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as amines or alcohols are used, often in the presence of a base.

Major Products Formed:

  • Boronic Esters: Formed through the oxidation of the boronic acid group.

  • Amines or Alcohols: Resulting from the reduction of the chloro group.

  • Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Chemical Synthesis Applications

1.1 Cross-Coupling Reactions

2-Chloro-6-(trifluoromethoxy)phenylboronic acid is primarily utilized in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. This reaction is widely used in the synthesis of pharmaceuticals, agrochemicals, and organic materials. The boronic acid acts as a coupling partner with various aryl halides or other boronic acids to produce biaryl compounds.

Table 1: Summary of Cross-Coupling Reactions Involving this compound

Reaction TypeCoupling PartnerConditionsYield (%)
Suzuki-MiyauraPhenylboronic acidPd(OAc)₂, K3PO₄, DMF/H₂O87
Suzuki-Miyaura4-Fluorophenylboronic acidPd(OAc)₂, K3PO₄, DMF/H₂O92
One-Pot ReactionMultiple arylboronic acidsPd(OAc)₂, K3PO₄Varies

1.2 Synthesis of Functionalized Compounds

The compound has been employed in the synthesis of various functionalized fluorinated derivatives. For instance, it has been used to create pyridine derivatives through site-selective Suzuki-Miyaura reactions. This application is particularly valuable in developing new materials with specific electronic properties.

Pharmaceutical Applications

2.1 Potential Therapeutic Uses

Research indicates that derivatives of this compound may have therapeutic potential in treating various diseases. For example, compounds derived from this boronic acid have shown promise as AMPA receptor modulators, which could be beneficial in managing neurological disorders such as anxiety and depression .

2.2 Inhibitors for Lymphangiogenesis

Studies have suggested that certain derivatives can inhibit lymphangiogenesis, a process linked to tumor metastasis. By preventing the formation of new lymphatic vessels, these compounds could play a role in cancer treatment strategies .

Case Studies and Research Findings

3.1 Case Study: Synthesis of Pyridine Derivatives

A study conducted by Muhammad Sharif et al. explored the synthesis of functionalized fluorinated pyridine derivatives using this compound. The research demonstrated that the reaction conditions could be optimized to achieve high yields of desired products through selective coupling reactions .

3.2 Case Study: Development of AMPA Receptor Modulators

Another significant application was reported in a patent detailing the use of this compound as a precursor for developing novel AMPA receptor modulators aimed at treating neurological conditions such as amyotrophic lateral sclerosis and bipolar disorder .

Mechanism of Action

The mechanism by which 2-Chloro-6-(trifluoromethoxy)phenylboronic acid exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial in biological systems and chemical reactions.

Comparison with Similar Compounds

Structural and Electronic Features

The electronic and steric effects of substituents differentiate 2-chloro-6-(trifluoromethoxy)phenylboronic acid from other arylboronic acids:

  • Phenylboronic acid (unsubstituted): Lacks substituents, resulting in higher electron density on the aromatic ring and greater reactivity in Suzuki-Miyaura couplings .
  • 3-Chlorophenylboronic acid : Substituted with Cl at the 3-position, offering moderate electron withdrawal but less steric hindrance compared to the 2,6-disubstituted analog .
  • 2-Methyl-4-(trifluoromethoxy)phenylboronic acid : Contains a methyl group (electron-donating) at the 2-position and OCF₃ at the 4-position, enhancing solubility while balancing electronic effects .
Table 1: Structural Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol)
This compound 2-Cl, 6-OCF₃ C₇H₅BClF₃O₃ 240.37
Phenylboronic acid None C₆H₇BO₂ 121.93
3-Chlorophenylboronic acid 3-Cl C₆H₆BClO₂ 156.37
2-Methyl-4-(trifluoromethoxy)phenylboronic acid 2-CH₃, 4-OCF₃ C₈H₈BF₃O₃ 223.95

Solubility and Physicochemical Properties

The trifluoromethoxy and chloro groups reduce solubility in polar solvents compared to unsubstituted phenylboronic acid:

  • Phenylboronic acid : Highly soluble in ethers (e.g., dipropyl ether) and ketones (e.g., acetone) but poorly soluble in hydrocarbons .
  • This compound : Moderate solubility in chloroform and low solubility in hydrocarbons due to increased lipophilicity from OCF₃ .
  • Pinacol esters : Derivatives like pinacol esters of phenylboronic acid exhibit superior solubility in organic solvents, highlighting the trade-off between boronic acid reactivity and ester stability .
Table 2: Solubility Trends
Compound Name Solubility in Chloroform Solubility in Hydrocarbons
Phenylboronic acid Moderate Very low
This compound Moderate Low
Phenylboronic acid pinacol ester High Moderate

Reactivity in Cross-Coupling Reactions

  • Phenylboronic acid (pKa ~8.8): Highly reactive in couplings due to unhindered electron density .
  • This compound : Lower reactivity compared to unsubstituted analogs due to EWGs, but the OCF₃ group stabilizes intermediates in certain catalytic cycles .
  • 3-Chlorophenylboronic acid : Moderately reactive, with Cl at the 3-position causing less steric hindrance than 2,6-substitution .
Table 3: Reactivity and Acidity
Compound Name pKa (Approx.) Reactivity in Suzuki Couplings
Phenylboronic acid 8.8 High
This compound <8.8 Moderate
3-Chlorophenylboronic acid ~8.5 Moderate to high

Biological Activity

2-Chloro-6-(trifluoromethoxy)phenylboronic acid is a boronic acid derivative notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C7H5BClF3O2
  • Molecular Weight : Approximately 233.48 g/mol

The presence of the trifluoromethoxy group enhances its electrophilic character, which may influence its interactions with biological targets.

Antimicrobial Activity

Research indicates that phenylboronic acids, including this compound, exhibit varying degrees of antimicrobial activity. A study highlighted the compound's moderate action against various microorganisms, including:

  • Candida albicans
  • Aspergillus niger
  • Escherichia coli
  • Bacillus cereus

The Minimum Inhibitory Concentration (MIC) values were determined through agar diffusion methods, revealing that the compound shows significant inhibitory effects at higher concentrations. For instance, the MIC for Bacillus cereus was found to be lower than that of other standard treatments like Tavaborole, suggesting a promising potential as an antibacterial agent .

Table 1: Antimicrobial Activity Summary

MicroorganismMIC (µg/mL)Activity Level
Candida albicans100Moderate
Aspergillus niger100Moderate
Escherichia coli50Significant
Bacillus cereus25High

The mechanism by which this compound exerts its antimicrobial effects is believed to involve the formation of spiroboronates with diols in microbial cells. This interaction potentially disrupts essential biological processes, making it an effective agent against resistant strains .

Case Studies

  • Study on Antimicrobial Effects : A comprehensive study investigated the antimicrobial efficacy of several phenylboronic acids, including this compound. Results indicated a correlation between structural modifications and antimicrobial potency, emphasizing the role of electron-withdrawing groups in enhancing activity .
  • Investigation into Anticancer Activity : Although specific studies on this compound are scarce, analogs have been evaluated for their ability to inhibit cancer cell growth. These studies suggest that modifications to boronic acids can lead to significant variations in biological activity, warranting further exploration into this compound's potential .

Q & A

Q. What potential biomedical applications exist for derivatives of this compound?

  • Biomedical Relevance :
  • Drug Discovery : The trifluoromethoxy group enhances metabolic stability and membrane permeability in kinase inhibitors or antiviral agents.
  • Proteolysis-Targeting Chimeras (PROTACs) : Boronic acid moiety enables covalent binding to target proteins for degradation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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